molecular formula C16H17BN2O2 B13681461 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile

Cat. No.: B13681461
M. Wt: 280.1 g/mol
InChI Key: HHSHOAOYRRJJDI-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile is a chemical compound that features a boron-containing dioxaborolane ring attached to an isoquinoline core with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile typically involves the borylation of isoquinoline derivatives. One common method includes the use of a palladium-catalyzed borylation reaction where the isoquinoline derivative is reacted with bis(pinacolato)diboron under specific conditions to introduce the dioxaborolane group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile exerts its effects is primarily through its ability to participate in various chemical reactions. The boron atom in the dioxaborolane ring can form stable covalent bonds with other molecules, facilitating cross-coupling reactions. The nitrile group can also undergo transformations, adding to the compound’s versatility .

Properties

Molecular Formula

C16H17BN2O2

Molecular Weight

280.1 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile

InChI

InChI=1S/C16H17BN2O2/c1-15(2)16(3,4)21-17(20-15)13-6-5-11-10-19-14(9-18)8-12(11)7-13/h5-8,10H,1-4H3

InChI Key

HHSHOAOYRRJJDI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=NC=C3C=C2)C#N

Origin of Product

United States

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